Intriptyline
Beschreibung
Intriptyline (IUPAC name: N,N-dimethyl-4-(2-tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-yn-1-amine) is a tricyclic compound with the molecular formula C₂₁H₁₉N and a molecular weight of 285.4 g/mol . Structurally, it shares a tricyclic core with other antidepressants, such as amitriptyline, but lacks the extensive pharmacological characterization of its analogs. Classified as a central nervous system (CNS) agent, it belongs to the category of tricyclic antidepressants (TCAs) alongside compounds like amitriptyline and maprotiline .
Eigenschaften
CAS-Nummer |
27466-27-9 |
|---|---|
Molekularformel |
C21H19N |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-yn-1-amine |
InChI |
InChI=1S/C21H19N/c1-22(2)16-8-7-13-21-19-11-5-3-9-17(19)14-15-18-10-4-6-12-20(18)21/h3-6,9-15H,16H2,1-2H3 |
InChI-Schlüssel |
OKCODFSHDQKCQN-UHFFFAOYSA-N |
SMILES |
CN(C)CC#CC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 |
Kanonische SMILES |
CN(C)CC#CC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 |
Andere CAS-Nummern |
27466-27-9 |
Herkunft des Produkts |
United States |
Biologische Aktivität
Intriptyline, a tricyclic antidepressant (TCA), is primarily known for its role in treating major depressive disorder and other mood disorders. This article explores its biological activity, focusing on its neuroprotective effects, antimicrobial properties, and mechanisms of action.
Intriptyline functions by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing their availability in the synaptic cleft. This mechanism is pivotal for its antidepressant effects. Additionally, intriptyline exhibits strong binding affinities for various receptors, including:
- Alpha-adrenergic receptors
- Histamine (H1) receptors
- Muscarinic (M1) receptors
These interactions contribute to both therapeutic and side effects, such as sedation and anticholinergic effects .
Neuroprotective Effects
Recent studies indicate that intriptyline possesses significant neuroprotective properties. Research shows that it can induce neurite outgrowth in primary cortical neurons, a process mediated by the activation of tropomyosin receptor kinases (TrkA and TrkB). This effect is crucial for neuronal survival and differentiation, particularly in the context of neuroinflammation and neurodegenerative diseases .
Key Findings:
- Neurite Outgrowth: Intriptyline promotes neurite outgrowth through Trk receptor activation, enhancing neuronal complexity .
- Cognitive Function Enhancement: In animal models, intriptyline treatment has been associated with improved cognitive function and increased neurogenesis in the hippocampus .
Antimicrobial Activity
In addition to its psychiatric applications, intriptyline exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Salmonella typhimurium | 200 µg/mL | Significant protection in vivo |
| Staphylococcus aureus | 100 µg/mL | Bacteriostatic activity observed |
In vivo studies indicated that doses of 25 µg/g body weight significantly reduced bacterial counts in organ homogenates of mice challenged with Salmonella typhimurium, demonstrating its potential as an antimicrobial agent .
Case Studies and Research Findings
- Neuroprotective Study : A study involving rat primary cortical neurons showed that intriptyline at concentrations of 500 nmol/L induced significant neurite outgrowth. The effects were blocked by Trk antagonists, confirming the role of Trk signaling in mediating these neuroprotective effects .
- Antimicrobial Efficacy : In another study, mice receiving intriptyline prior to exposure to virulent Salmonella typhimurium exhibited a significant survival advantage compared to control groups. The treatment resulted in lower bacterial counts in vital organs, highlighting its potential role in infectious disease management .
- Cognitive Enhancement : Research indicated that chronic treatment with intriptyline led to increased levels of brain-derived neurotrophic factor (BDNF), which is essential for neuronal health and cognitive function. This aligns with findings that chronic antidepressant therapy can reverse stress-induced reductions in BDNF levels .
Wissenschaftliche Forschungsanwendungen
Depression Treatment
- Indication : Intriptyline is primarily indicated for major depressive disorder (MDD).
- Efficacy : Studies have shown that it can be effective in treating MDD, particularly in patients who do not respond to selective serotonin reuptake inhibitors (SSRIs) .
Pain Management
- Chronic Pain : Intriptyline is frequently prescribed off-label for chronic pain conditions such as fibromyalgia, neuropathic pain, and migraine prophylaxis.
- Case Studies : Research indicates that patients with fibromyalgia experience significant pain relief when treated with Intriptyline, highlighting its analgesic properties .
Anxiety Disorders
- Generalized Anxiety Disorder (GAD) : Some studies suggest that Intriptyline may be beneficial in managing anxiety symptoms, although more research is needed to establish its efficacy compared to other treatments .
Sleep Disorders
- Insomnia : Due to its sedative effects, Intriptyline is sometimes used to treat insomnia, particularly in patients with coexisting depression or anxiety disorders.
Case Studies and Research Findings
Safety and Side Effects
While Intriptyline is effective for many patients, it is associated with several side effects:
Vergleich Mit ähnlichen Verbindungen
Amitriptyline
Amitriptyline, a well-characterized TCA, serves as the primary comparator due to its structural similarity to Intriptyline (Table 1). Both compounds share a tricyclic backbone but differ in side-chain substituents. Amitriptyline is a potent inhibitor of serotonin and norepinephrine reuptake (SNRI) with additional anticholinergic and sedative properties, making it effective for depression and neuropathic pain . In contrast, Intriptyline’s pharmacological activity remains unverified due to a lack of in vitro or in vivo studies .
Table 1: Structural and Basic Pharmacological Comparison
| Parameter | Intriptyline | Amitriptyline |
|---|---|---|
| Molecular Formula | C₂₁H₁₉N | C₂₀H₂₃N |
| Molecular Weight (g/mol) | 285.4 | 277.4 |
| CAS Number | 27466-27-9 | 50-48-6 |
| IUPAC Name | See Introduction | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine |
| Therapeutic Class | TCA (theoretical) | TCA (SNRI, anticholinergic) |
| Clinical Applications | None reported | Depression, neuropathic pain |
| Research Status | Minimal literature | Extensive preclinical/clinical data |
Maprotiline
Maprotiline, a tetracyclic antidepressant, shares functional similarity with TCAs but features a four-ring structure. Unlike Intriptyline, maprotiline has documented norepinephrine reuptake inhibition and is used for major depressive disorder. Its well-defined pharmacokinetics (e.g., half-life: 27–58 hours) contrast sharply with Intriptyline’s unstudied profile .
Pharmacological and Clinical Gaps
Mechanism of Action
Computational modeling or in vitro binding assays could clarify this gap .
Pharmacokinetics
No data exist for Intriptyline’s absorption, distribution, metabolism, or excretion (ADME). In comparison, amitriptyline has a bioavailability of ~50%, hepatic metabolism via CYP2D6/CYP2C19, and a half-life of 10–26 hours .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
